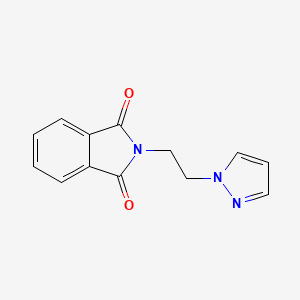

2-(2-(1H-Pyrazol-1-yl)ethyl)isoindoline-1,3-dione

Overview

Description

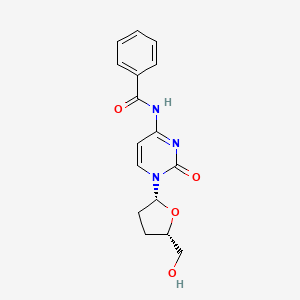

2-(2-(1H-Pyrazol-1-yl)ethyl)isoindoline-1,3-dione is a heterocyclic compound characterized by the presence of an isoindoline-1,3-dione core and a pyrazole moiety

Mechanism of Action

Target of Action

Isoindoline-1,3-dione derivatives have been found to interact with various targets, including the human dopamine receptor d2 . These compounds have shown potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Mode of Action

It’s known that isoindoline-1,3-dione derivatives can induce apoptosis and necrosis in certain cancer cells . They have also been found to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 .

Biochemical Pathways

Isoindoline-1,3-dione derivatives have been associated with various biological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

N-substituted phthalimide, a similar compound, is known to be neutral and hydrophobic, allowing it to pass through living membranes in vivo .

Result of Action

One isoindoline-1,3-dione derivative has been found to show the most inhibitory effect on the viability of certain cancer cells .

Action Environment

The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline-1,3-dione derivatives has been underscored .

Biochemical Analysis

Cellular Effects

Some isoindoline-1,3-dione derivatives have been found to induce apoptosis and necrosis in certain cell types

Molecular Mechanism

The molecular mechanism of action of 2-(2-(1H-Pyrazol-1-yl)ethyl)isoindoline-1,3-dione is not well established. It is known that isoindoline-1,3-dione derivatives can inhibit β-amyloid protein aggregation, indicating a potential capacity in the treatment of Alzheimer’s disease

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well studied. Some isoindoline-1,3-dione derivatives have shown anti-inflammatory and analgesic effects without inducing gastric lesions in the stomach of experimental animals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1H-Pyrazol-1-yl)ethyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another method involves the reaction of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol and water, using a catalyst like SiO2-tpy-Nb, to obtain the final product with moderate to excellent yields .

Industrial Production Methods

Industrial production methods for isoindoline-1,3-dione derivatives include the carbon ammonium method and the urea method. In the carbon ammonium method, phthalic anhydride and ammonium bicarbonate are reacted in a reactor, heated to 200°C, and then rapidly heated to 280-300°C to obtain the product . In the urea method, phthalic anhydride and urea are mixed and reacted in a preheated reactor for 15-20 minutes, followed by crystallization and drying to yield the product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(1H-Pyrazol-1-yl)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoindoline-1,3-dione derivatives.

Reduction: Reduction reactions can yield different substituted isoindoline derivatives.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the isoindoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(2-(1H-Pyrazol-1-yl)ethyl)isoindoline-1,3-dione has diverse scientific research applications:

Comparison with Similar Compounds

Similar Compounds

2-(1-methyl-1H-pyrazol-3-yl)isoindoline-1,3-dione: Similar structure but with a methyl group on the pyrazole ring.

2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindoline-1,3-dione: Contains additional piperidine rings.

Uniqueness

2-(2-(1H-Pyrazol-1-yl)ethyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an isoindoline-1,3-dione core with a pyrazole moiety makes it a versatile compound for various applications .

Properties

IUPAC Name |

2-(2-pyrazol-1-ylethyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c17-12-10-4-1-2-5-11(10)13(18)16(12)9-8-15-7-3-6-14-15/h1-7H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJKOBITSBBKBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562726 | |

| Record name | 2-[2-(1H-Pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121751-71-1 | |

| Record name | 2-[2-(1H-Pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B3046185.png)

![2-(4-Bromophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3046186.png)

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B3046192.png)

methanone](/img/structure/B3046204.png)

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[[(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyldisulfanyl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3046207.png)